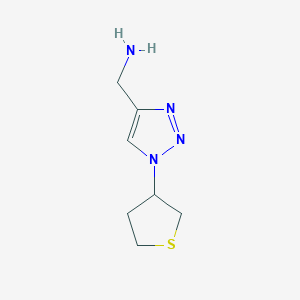

(1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(thiolan-3-yl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h4,7H,1-3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQBRHWKDRFMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and case studies.

- Molecular Formula : C7H11N3OS

- Molecular Weight : 185.25 g/mol

- CAS Number : 2008499-38-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanism of action primarily involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.

Case Study: Antiproliferative Effects

A study demonstrated that triazole compounds exhibited significant antiproliferative activity against various cancer cell lines. For instance, derivatives showed effectiveness against human A549 and H1975 lung cancer cells. The activity was attributed to ROS generation and subsequent apoptosis induction .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | A549 | 12.5 | ROS Induction |

| B | H1975 | 10.0 | Apoptosis |

Enzyme Inhibition

Triazole derivatives have been explored as inhibitors for specific enzymes critical in various biological pathways. Notably, this compound has shown promise as an inhibitor of human dihydroorotate dehydrogenase (HsDHODH), an enzyme involved in pyrimidine synthesis.

Research Findings

A series of triazole derivatives were synthesized and tested for their inhibitory effects on HsDHODH. The results indicated that certain modifications in the triazole structure enhanced inhibitory potency significantly:

| Compound Structure Modification | IC50 (µM) |

|---|---|

| Parent Triazole | 25.0 |

| Methyl Substituted Triazole | 15.0 |

| Ethyl Substituted Triazole | 8.0 |

These findings suggest that structural optimization can lead to increased biological activity and selectivity .

Other Biological Activities

In addition to anticancer effects and enzyme inhibition, triazole compounds have been investigated for their potential as antimicrobial agents and their applications in material science.

Antimicrobial Activity

Studies have indicated that certain triazole derivatives exhibit antimicrobial properties against various pathogens. For example, compounds with a tetrahydrothiophene moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride

This compound replaces the tetrahydrothiophene ring with a tetrahydrofuran (oxolane) ring. Such derivatives are often explored for their improved pharmacokinetic profiles .

N,N-Dibenzyl-1-(1-[(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine

This analog incorporates an oxazoline ring and benzyl groups. The oxazoline moiety enhances rigidity and may act as a hydrogen-bond acceptor, while the benzyl groups increase steric bulk and aromatic interactions. This compound has been used as a precursor for heterocyclic amino acids, highlighting the versatility of triazole-based scaffolds in synthetic chemistry .

[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride

The butenyl substituent introduces an aliphatic chain with a double bond, increasing hydrophobicity and reactivity (e.g., in click chemistry). This compound’s applications include polymer chemistry and bioconjugation, where its unsaturated side chain enables further functionalization .

(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride

Here, a thiophene-methyl group replaces the tetrahydrothiophene ring. The aromatic thiophene enhances π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets.

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., halogens in evidence 18) often exhibit enhanced bioactivity due to increased polarity and target affinity.

- Ring Saturation : Saturated rings (e.g., tetrahydrothiophene) may improve metabolic stability compared to aromatic counterparts (e.g., thiophene-methyl derivatives) .

- Hybrid Systems : Triazole-thiadiazole or triazole-thiazole hybrids (evidence 2) show potent anticancer activity, suggesting that combining heterocycles can synergize biological effects.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Overview

The most documented and efficient preparation method of (1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine involves the CuAAC reaction. This "click chemistry" approach couples an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring selectively.

-

- A tetrahydrothiophen-3-yl azide or alkyne derivative

- An alkyne or azide counterpart bearing a methanamine substituent or its precursor

Catalyst : Copper(I) salts such as CuSO4 with a reducing agent (e.g., sodium ascorbate) or preformed copper(I) complexes.

Solvents : Commonly used solvents include mixtures of water and organic solvents like tert-butanol or dimethylformamide (DMF).

Conditions : Ambient temperature to mild heating (room temperature to 40 °C), under inert atmosphere (argon or nitrogen) to prevent oxidation of copper(I).

Typical Procedure

| Step | Description |

|---|---|

| 1 | Dissolve the azide and alkyne substrates in a suitable solvent mixture (e.g., t-BuOH/H2O). |

| 2 | Add copper(I) catalyst and ligand if necessary (e.g., tris(benzyltriazolylmethyl)amine). |

| 3 | Stir the reaction mixture at room temperature or slightly elevated temperature for several hours (typically 12–24 h). |

| 4 | Monitor reaction progress by thin-layer chromatography (TLC) or HPLC. |

| 5 | Upon completion, quench the reaction and extract the product using organic solvents. |

| 6 | Purify the crude product by flash chromatography or preparative HPLC to achieve >95% purity. |

This method yields the target compound with good regioselectivity, favoring the 1,4-disubstituted triazole isomer.

Synthetic Route Details and Optimization

Azide and Alkyne Preparation

- The tetrahydrothiophen-3-yl moiety can be introduced by preparing a corresponding azide or alkyne derivative of tetrahydrothiophene.

- The methanamine substituent is typically introduced via an alkyne bearing a protected amine group or by subsequent functional group transformations after triazole formation.

Catalysts and Ligands

- Copper(I) catalysts such as CuBr, CuI, or CuSO4/sodium ascorbate systems are commonly employed.

- Ligands like tris(benzyltriazolylmethyl)amine (TBTA) enhance catalyst stability and reaction rates.

- Reaction parameters including catalyst loading (typically 5-20 mol%), temperature, and solvent composition are optimized to maximize yield and purity.

Purification and Characterization

- Purification is commonly performed by silica gel flash chromatography or preparative HPLC.

- Analytical techniques such as ^1H and ^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC confirm the structure and purity (>95%).

Research Findings and Analytical Data

| Parameter | Data/Condition |

|---|---|

| Molecular formula | C7H12N4S |

| Molecular weight | 184.26 g/mol |

| Reaction type | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Catalyst | Cu(I) salts (e.g., CuSO4/sodium ascorbate) |

| Solvent system | t-BuOH/H2O, DMF, or CH2Cl2/EtOH mixtures |

| Temperature | Room temperature to 40 °C |

| Reaction time | 12–24 hours |

| Purification methods | Flash chromatography, preparative HPLC |

| Purity of final product | >95% (confirmed by HPLC and NMR) |

| Analytical techniques | ^1H NMR, ^13C NMR, HRMS, HPLC |

Additional Synthetic Considerations

- The CuAAC reaction is highly tolerant of functional groups, allowing the incorporation of the tetrahydrothiophen ring without side reactions.

- Inert atmosphere conditions prevent copper oxidation, which can reduce catalyst efficiency.

- The triazole formation is regioselective, yielding predominantly the 1,4-disubstituted triazole.

- Post-synthetic modifications can be employed to introduce or deprotect the methanamine group if necessary.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Method | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Key reagents | Tetrahydrothiophen-3-yl azide/alkyne, alkyne/azide with methanamine precursor |

| Catalyst | Copper(I) salts (CuSO4/sodium ascorbate, CuBr, CuI) |

| Solvent | t-BuOH/H2O, DMF, CH2Cl2/EtOH |

| Temperature | 20–40 °C |

| Reaction time | 12–24 hours |

| Purification | Flash chromatography, preparative HPLC |

| Yield and purity | High yield; purity >95% |

| Analytical confirmation | NMR, HRMS, HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.